Product packaging for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one(Cat. No.:CAS No. 1000339-29-6)

6-Bromo-2-cyclohexylquinazolin-4(3H)-one

Cat. No.: B1384380
CAS No.: 1000339-29-6
M. Wt: 307.19 g/mol
InChI Key: KAHRETGNIHZMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is a chemical compound with the CAS Number 1000339-29-6 . It is offered for research and development purposes and is strictly for laboratory use. This product is not intended for diagnostic, therapeutic, or any other human use. Quinazolin-4(3H)-one derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry for their diverse biological activities. The specific research applications and biological profile of this compound have not been fully established. Researchers should handle this compound with appropriate care. Consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15BrN2O B1384380 6-Bromo-2-cyclohexylquinazolin-4(3H)-one CAS No. 1000339-29-6

Properties

IUPAC Name

6-bromo-2-cyclohexyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRETGNIHZMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650346
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-29-6
Record name 6-Bromo-2-cyclohexyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated aniline and cyclohexylamine.

    Cyclization: The brominated aniline undergoes cyclization with cyclohexylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazolinone core.

    Bromination: The final step involves the bromination of the quinazolinone core to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures to ensure efficient cyclization and bromination.

    Catalyst Selection: Using catalysts that enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The quinazolinone core can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while reduction can produce different reduced derivatives.

Scientific Research Applications

Scientific Research Applications

A. Medicinal Chemistry
6-Bromo-2-cyclohexylquinazolin-4(3H)-one has emerged as a promising candidate in drug development due to its diverse biological activities:

  • Anticancer Activity: The compound has been investigated for its ability to inhibit enzymes critical for DNA synthesis and cell proliferation, such as dihydrofolate reductase and thymidylate synthase. These interactions can lead to the suppression of cancer cell growth.
  • Antibacterial and Antiviral Properties: Studies have shown that this compound exhibits significant antibacterial and antiviral activities, making it a subject of interest for developing new antimicrobial agents.

B. Agricultural Chemistry
In agricultural research, this compound is being explored for its potential use as a pesticide or herbicide due to its biological activity against various pathogens affecting crops.

C. Chemical Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features allow for various substitution reactions, making it a versatile building block in organic synthesis.

Comparative Analysis with Related Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-2-chloro-3-butylquinazolin-4-one Chlorine instead of bromineAntibacterial
6-(Bromomethyl)-2-methylquinazolin-4-one Methyl group additionAnticancer research
This compound Cyclohexyl groupAnticancer, antibacterial

This comparative analysis highlights the unique properties of this compound that make it particularly valuable in medicinal chemistry.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Research: A study demonstrated that derivatives of quinazolinones, including this compound, showed significant cytotoxic effects against several cancer cell lines, indicating their potential as anticancer agents.
  • Antimicrobial Activity: Research has indicated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its biological activity and reactivity.

    6-Chloro-2-cyclohexylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

    6-Bromo-2-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a cyclohexyl group, affecting its steric and electronic properties.

Uniqueness

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the cyclohexyl group, which can confer distinct biological and chemical properties compared to its analogs.

Biological Activity

6-Bromo-2-cyclohexylquinazolin-4(3H)-one is a member of the quinazolinone family, which is recognized for its diverse biological activities. This compound features a bromine atom at the 6-position and a cyclohexyl group at the 2-position, contributing to its unique pharmacological profile. Quinazolinones are significant in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases.

Antimicrobial Properties

Quinazolinone derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, related quinazolinones have shown promising results:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
6-Bromoquinazolin-4(3H)-oneS. aureus0.98 μg/mL
IndolylquinazolinonesMRSA7.80 μg/mL

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. A study highlighted that certain analogs showed cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance anticancer efficacy:

CompoundCell LineIC50 (μM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF70.096
Other quinazolinonesA549<10

The potential of this compound as an anticancer agent remains to be fully explored through empirical testing.

Inhibition of Kinases

The quinazolinone core is known to interact with various kinases, which are critical in regulating cellular processes. The potential for this compound to act as a kinase inhibitor could provide therapeutic avenues for diseases linked to aberrant kinase activity.

While specific mechanisms for this compound have not been fully elucidated, quinazolinones generally exert their effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes, altering their conformation and function.
  • Signal Transduction Modulation : Influencing pathways that regulate cell survival and proliferation.
  • Gene Expression Alteration : Interacting with transcription factors to modify gene expression profiles.

Study on Antimicrobial Efficacy

In a comparative study of quinazolinones, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against S. aureus, they were largely inactive against E. coli, suggesting a selective antimicrobial profile.

Cytotoxicity Assessment

A recent evaluation reported that certain quinazolinone derivatives exhibited cytotoxicity with IC50 values in the micromolar range against various cancer cell lines. This underscores the need for further research into the cytotoxic effects of this compound.

Q & A

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary synthesis protocols?

  • Methodological Answer : Share crystallographic data (CIF files) in public repositories (e.g., CCDC) with embargo periods for patent-pending methods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data, and anonymize synthetic protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyclohexylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyclohexylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.